High-Yield Synthesis of 5-Bromo-3-methylbenzofuran via Patent-Reported Methodology
5-Bromo-3-methylbenzofuran can be synthesized with high efficiency using a cyclization route from 2-(2-acetyl-4-bromophenoxy)acetic acid, as reported in patent US08912188B2 . The procedure utilizes readily available reagents (acetic anhydride, sodium acetate) and standard laboratory techniques, delivering the product in excellent yield following straightforward purification by silica gel chromatography .
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 93% yield (3.8 g isolated product) |
| Comparator Or Baseline | Alternative benzofuran bromination routes (no quantitative yield reported in comparable patent documents) |
| Quantified Difference | Quantified high-yield pathway; comparator data unavailable or unreported |
| Conditions | Reaction of 2-(2-acetyl-4-bromophenoxy)acetic acid (5.3 g, 19.41 mmol) with NaOAc (3.19 g, 38.90 mmol) in acetic anhydride (100 mL) at reflux overnight, followed by aqueous work-up and purification by silica gel chromatography with petroleum ether . |
Why This Matters
A reported 93% isolated yield reduces synthetic step count and material waste in procurement planning compared to unoptimized or unreported alternative routes.
